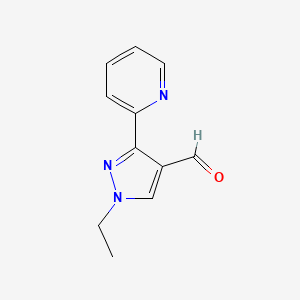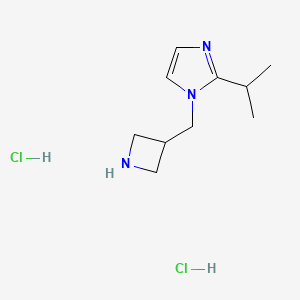
1-(azetidin-3-ylmethyl)-2-isopropyl-1H-imidazole dihydrochloride
Vue d'ensemble
Description
1-(Azetidin-3-ylmethyl)-2-isopropyl-1H-imidazole dihydrochloride, also known as 1-Azetidin-3-ylmethyl-2-isopropyl-1H-imidazole dihydrochloride and abbreviated as 1-AIPI-DHC, is a synthetic organic compound with a wide range of potential applications in scientific research. This compound is a white crystalline solid with a molecular weight of 434.9 g/mol and a melting point of 107-109°C. It is soluble in water and ethanol, and is stable in air.
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
- Compounds involving azetidinone and imidazole rings have been synthesized and evaluated for their anti-inflammatory activity. Some synthesized azetidinones showed promising anti-inflammatory and ulcerogenic activities compared to non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi et al., 1990).
Radiosensitizers and Cytotoxic Agents
- Analogues of radiosensitizers with aziridine and azetidine modifications have been explored for their potential in selectively killing hypoxic cells and in vitro radiosensitizing activity. Modifications in the aziridine moiety influenced the compounds' cytotoxic abilities without affecting their radiosensitizing properties (M. Suto et al., 1991).
Antimicrobial and Anticancer Activity
- Azetidinones derived from imidazole compounds have been synthesized and tested for their antimicrobial and anticancer activities. Certain derivatives exhibited significant antibacterial and anticancer properties, indicating the potential for development as therapeutic agents (Reshma Kayarmar et al., 2017).
Antifungal Activity
- Novel cis-5-substituted-3-(2-naphthalenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine derivatives have been prepared and found to possess antifungal activity. This highlights the potential of imidazole derivatives in developing new antifungal drugs (G. Bennett et al., 1988).
Spectral-Luminescent Properties
- Photochromic and ionochromic properties of azomethine imines based on 5-phenylpyrazolidin-3-one have been explored, revealing their potential as molecular switches and chemosensors. This research underscores the versatility of imidazole-containing compounds in developing sensitive materials for detecting various ions (V. Bren et al., 2018).
Propriétés
IUPAC Name |
1-(azetidin-3-ylmethyl)-2-propan-2-ylimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-8(2)10-12-3-4-13(10)7-9-5-11-6-9;;/h3-4,8-9,11H,5-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQOODZBQAHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-ylmethyl)-2-isopropyl-1H-imidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)
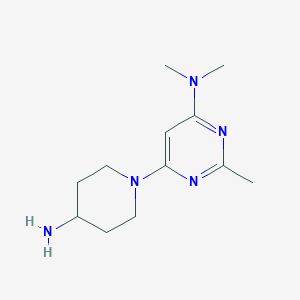
![1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1488495.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)


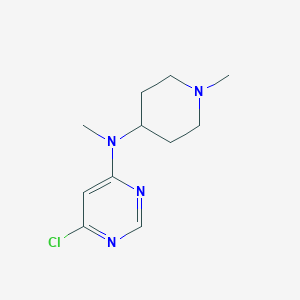
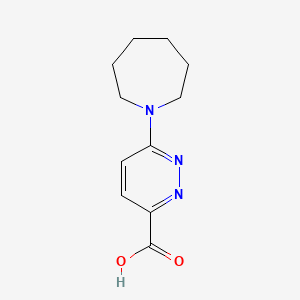

amine](/img/structure/B1488507.png)
![[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1488508.png)
![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)
